molecular formula C20H24N2O3 B5545872 (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone

(2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone

Cat. No.: B5545872
M. Wt: 340.4 g/mol
InChI Key: UBFJCZDARHIOFN-UHFFFAOYSA-N
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Description

(2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a methoxy-substituted benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the benzoxazole moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone stands out due to its unique combination of a piperidine ring and a methoxy-substituted benzoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-12-5-4-6-13(2)22(12)20(23)18-17-9-7-14-11-15(24-3)8-10-16(14)19(17)25-21-18/h8,10-13H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFJCZDARHIOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NOC3=C2CCC4=C3C=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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